molecular formula C18H17BrFNO B1325535 4-Bromo-3-fluoro-4'-pyrrolidinomethyl benzophenone CAS No. 898776-55-1

4-Bromo-3-fluoro-4'-pyrrolidinomethyl benzophenone

Cat. No.: B1325535
CAS No.: 898776-55-1
M. Wt: 362.2 g/mol
InChI Key: RXQPDCXZQPJJDI-UHFFFAOYSA-N
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Description

4-Bromo-3-fluoro-4’-pyrrolidinomethyl benzophenone is a chemical compound that belongs to the class of benzophenone derivatives. It is known for its unique chemical properties and is commonly used in medical, environmental, and industrial research. The molecular formula of this compound is C18H17BrFNO, and it has a molecular weight of 362.24 g/mol .

Preparation Methods

The synthesis of 4-Bromo-3-fluoro-4’-pyrrolidinomethyl benzophenone typically involves several stepsThe reaction conditions often require specific catalysts and solvents to achieve the desired product with high purity .

In industrial production, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

4-Bromo-3-fluoro-4’-pyrrolidinomethyl benzophenone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: It can undergo nucleophilic substitution reactions, where the bromine or fluorine atoms are replaced by other nucleophiles under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

4-Bromo-3-fluoro-4’-pyrrolidinomethyl benzophenone has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development and as a pharmacological tool in medicinal chemistry.

    Industry: It is utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 4-Bromo-3-fluoro-4’-pyrrolidinomethyl benzophenone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

4-Bromo-3-fluoro-4’-pyrrolidinomethyl benzophenone can be compared with other benzophenone derivatives, such as:

    4-Bromo-3-fluorobenzonitrile: This compound has similar structural features but differs in its functional groups and reactivity.

    4-Bromo-3-fluoro-3’-pyrrolidinomethyl benzophenone: Another closely related compound with slight variations in its molecular structure.

The uniqueness of 4-Bromo-3-fluoro-4’-pyrrolidinomethyl benzophenone lies in its specific combination of bromine, fluorine, and pyrrolidinomethyl groups, which confer distinct chemical and biological properties .

Properties

IUPAC Name

(4-bromo-3-fluorophenyl)-[4-(pyrrolidin-1-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17BrFNO/c19-16-8-7-15(11-17(16)20)18(22)14-5-3-13(4-6-14)12-21-9-1-2-10-21/h3-8,11H,1-2,9-10,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXQPDCXZQPJJDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2=CC=C(C=C2)C(=O)C3=CC(=C(C=C3)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50642752
Record name (4-Bromo-3-fluorophenyl){4-[(pyrrolidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50642752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

362.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898776-55-1
Record name (4-Bromo-3-fluorophenyl){4-[(pyrrolidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50642752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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